molecular formula C15H19N3O4 B2627180 ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 227029-79-0

ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B2627180
CAS RN: 227029-79-0
M. Wt: 305.334
InChI Key: KMPGYRJOCYGNOA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate, also known as EHI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EHI is a synthetic compound that has been shown to exhibit anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis and evaluation of antiviral activities of new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates have been explored. These compounds, including derivatives similar to ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate, were tested against various viruses such as influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The study found limited antiviral activity for the synthesized compounds, with only specific derivatives showing micromolar activities against human hepatoma cell lines sensitive to HCV infection (Ivashchenko et al., 2014).

Antibacterial and Antifungal Applications

Research into the antibacterial and antifungal properties of new pyrazoline and pyrazole derivatives, which are synthesized from compounds structurally related to ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate, revealed their potential as antimicrobial agents. These compounds were tested against a variety of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, with some showing promising antibacterial and antifungal activity (Hassan, 2013).

Inhibition of Human 5-Lipoxygenase

A study focused on the design, synthesis, and biological evaluation of ethyl 5-hydroxyindole-3-carboxylate derivatives as inhibitors of human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. The research identified several compounds that efficiently inhibit human 5-LO, highlighting their potential in the treatment of inflammatory and allergic diseases (Peduto et al., 2014).

Anticancer and Antibacterial Activities

Another area of research explored the synthesis of novel ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids from related compounds, investigating their in vitro anticancer and antibacterial activities. Certain derivatives demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, and one compound showed notable antifungal activity against Candida tenuis (Astakhina et al., 2016).

properties

IUPAC Name

ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-4-21-15(20)14-9(2)18(3)12-6-5-10(7-11(12)14)22-8-13(19)17-16/h5-7H,4,8,16H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPGYRJOCYGNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(=O)NN)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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